molecular formula C17H26O2 B4971825 4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one

4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one

Cat. No.: B4971825
M. Wt: 262.4 g/mol
InChI Key: YTAMVWRZSKFWDR-UHFFFAOYSA-N
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Description

4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4,7-trimethyl-1-adamantyl derivatives.

    Formation of Oxetanone Ring: The key step involves the formation of the oxetanone ring through cyclization reactions. This can be achieved using various reagents and catalysts under controlled conditions.

    Final Product Isolation: The final product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and processes.

    Industry: Used in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one involves its interaction with molecular targets through its functional groups. The rigid adamantane core provides stability, while the oxetanone ring can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound with a similar cage-like structure.

    1,3-Dehydroadamantane: A derivative with double bonds in the adamantane structure.

    4-Methylbenzylidene camphor: Another compound with a similar adamantane-like structure used in cosmetics.

Uniqueness

4-Methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one is unique due to the presence of the oxetanone ring, which imparts additional reactivity and potential for diverse applications compared to other adamantane derivatives.

Properties

IUPAC Name

4-methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-11-12-5-14(2)8-15(11,3)10-17(6-12,9-14)16(4)7-13(18)19-16/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAMVWRZSKFWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3(CC1(CC(C2)(C3)C4(CC(=O)O4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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